molecular formula C7H9ClN2 B1351083 N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine CAS No. 748187-76-0

N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine

Cat. No. B1351083
M. Wt: 156.61 g/mol
InChI Key: NIBLXLUVASMQFM-UHFFFAOYSA-N
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Description

N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine, also known as N-Chloromethyl-N-methylamine, is an organic compound used in a variety of scientific research applications. It is a colorless liquid with a strong odor and is soluble in water. N-Chloromethyl-N-methylamine is widely used in the synthesis of various compounds, as well as in the study of biochemical and physiological mechanisms.

Scientific Research Applications

Synthesis and Chemical Properties

N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine is a versatile chemical intermediate used in various synthetic pathways, including the construction of pyridine derivatives through copper-catalyzed C-N bond cleavage of aromatic methylamines. This process allows for the efficient assembly of 2,4,6-trisubstituted pyridines from simple starting materials, demonstrating the compound's role in facilitating complex chemical syntheses with high yields and neat conditions (Huang et al., 2013). Additionally, the compound finds application in the synthesis of N-alkyl-(naphth-1-yl)methylamines, serving as precursors for biologically active substances, including certain pharmaceuticals, showcasing its utility in medicinal chemistry and drug development (Kazakov, 2003).

Coordination Chemistry and Material Science

In material science and coordination chemistry, N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine is employed in the formation of complex metal-ligand systems. For example, it has been used in reactions leading to the synthesis of cis,fac-[N,N-bis[(pyridin-2-yl)methyl]methylamine-κ3 N,N',N'']dichlorido(dimethyl sulfoxide-κS)ruthenium(II), illustrating its significance in the development of new materials with potential applications ranging from catalysis to electronic devices (Trotter et al., 2015).

Molecular Chemistry and Drug Synthesis

This compound is integral to molecular chemistry, particularly in drug synthesis, where it is a key intermediate in producing N-methylamines and other nitrogen-containing compounds. For instance, it has been involved in synthesizing N-methyl-(naphth-1-yl)methylamine through reductive amination, highlighting its role in creating compounds with potential therapeutic applications (Natte et al., 2021). Furthermore, its derivatives have been explored for antitumor activities, underlining the compound's contribution to medicinal chemistry and oncology research (Chu De-qing, 2011).

Environmental and Catalysis Research

N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine and its derivatives have been studied for their potential environmental applications, particularly in catalysis. Research has focused on iron-catalyzed reductive aminations, offering a sustainable and efficient method for synthesizing N-methylamines without using hazardous reagents or creating significant waste, demonstrating the compound's utility in green chemistry and sustainable processes (Natte et al., 2017).

properties

IUPAC Name

1-(2-chloropyridin-4-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-9-5-6-2-3-10-7(8)4-6/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBLXLUVASMQFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383180
Record name 1-(2-Chloropyridin-4-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chloropyridin-4-yl)-N-methylmethanamine

CAS RN

748187-76-0
Record name 1-(2-Chloropyridin-4-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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